molecular formula C18H16ClN3O2S B2434038 (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105208-06-7

(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2434038
CAS No.: 1105208-06-7
M. Wt: 373.86
InChI Key: CPLAJRIAENGZFN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Properties

IUPAC Name

(2-chlorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLAJRIAENGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , also known as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a thiadiazole ring linked to a piperidine moiety and a chlorophenyl group , which are crucial for its biological activity. The presence of the furan substituent is also significant for enhancing the compound's pharmacological properties.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines:

  • In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon) with IC50 values ranging from 0.28 to 10 µg/mL .
Cell LineIC50 Value (µg/mL)Reference
A5490.52
MCF-70.28
HCT1163.29

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of cell cycle progression : Compounds have been shown to induce G1/S phase arrest in cancer cells.
  • Induction of apoptosis : Studies indicate that these compounds can activate intrinsic apoptotic pathways.
  • Interaction with tubulin : Molecular docking studies suggest that some derivatives bind effectively to tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

In addition to anticancer properties, the compound also shows promise in antimicrobial applications. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities:

  • Antibacterial activity : Compounds have demonstrated effectiveness against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Alam et al. (2011) reported on a series of 5-substituted thiadiazoles that exhibited significant suppressive activity against multiple cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .
  • Hosseinzadeh Leila et al. (2013) synthesized new thiadiazoles with trifluoromethyl groups that showed enhanced anticancer activity compared to their non-substituted counterparts .
  • In a recent study by Polkam et al. (2015), the synthesis of various substituted thiadiazoles revealed good inhibitory effects against HT-29 colon cancer cells, with some compounds achieving over 60% inhibition at low concentrations .

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